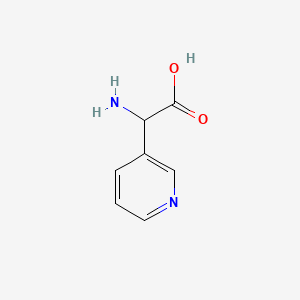

2-Amino-2-(pyridin-3-yl)acetic acid

Description

Significance of Pyridine-Containing Amino Acids in Chemical Biology and Medicinal Chemistry

Pyridine-containing amino acids represent a privileged structural motif in the fields of chemical biology and medicinal chemistry. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts a range of desirable properties to a molecule. researchgate.net Its inclusion can enhance biochemical potency, improve metabolic stability, and modulate membrane permeability, all critical factors in the development of effective drugs. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the solubility and binding interactions of the parent molecule with biological targets. nih.govcymitquimica.com

The conjugation of an amino acid moiety with a pyridine ring results in a hybrid structure with unique conformational properties and the potential for diverse chemical modifications. This combination allows for the creation of peptidomimetics and other small molecules that can mimic or disrupt protein-protein interactions, or fit into the active sites of enzymes. nih.govcymitquimica.com Consequently, pyridine-containing amino acids are integral components in the design of a wide array of therapeutic agents, including antivirals, anticancer agents, and antimicrobials. mdpi.com Furthermore, their inherent fluorescence in some derivatives makes them useful as probes in chemical biology to study biological processes.

Overview of the Research Landscape Surrounding 2-Amino-2-(pyridin-3-yl)acetic Acid

Research involving this compound is primarily centered on its application as a key intermediate in the synthesis of medicinally important compounds, most notably as a precursor to dipeptidyl peptidase IV (DPP-4) inhibitors used in the treatment of type 2 diabetes. nih.govoatext.com While extensive literature dedicated solely to the biological activities of this compound itself is not abundant, its importance is underscored by its role as a foundational scaffold.

The structural characteristics of this compound, including a primary amine, a carboxylic acid, and a pyridine ring, make it a versatile starting material for creating a variety of derivatives. nih.gov It serves as a reagent in the synthesis of more complex molecules like substituted phenylglycines.

Derivatives of pyridyl-amino acids have been investigated for their potential to exhibit a range of biological activities, including enzyme inhibition. researchgate.net For instance, research into related structures has explored their potential as antibacterial and anti-inflammatory agents. uran.uanih.gov The synthesis of various heterocyclic systems, such as imidazo[1,2-a]pyridines, has been accomplished using 2-aminopyridine (B139424) derivatives as starting materials, leading to compounds with potential antifungal activity. scirp.orgresearchgate.net

The table below summarizes the key chemical properties of this compound.

| Property | Value/Description |

| IUPAC Name | This compound |

| CAS Number | 59966-29-9 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Physical State | Typically a white to off-white solid |

| Solubility | Soluble in polar solvents like water and alcohols |

This data is compiled from multiple sources. nih.govresearchgate.net

Further research into derivatives of this compound has led to the development of compounds with specific therapeutic applications. The following table provides examples of such derivatives and their areas of investigation.

| Derivative Class | Area of Research/Potential Application |

| Substituted phenylglycines | Organic Synthesis |

| Pyridyl-amino acid derivatives | Enzyme Inhibition |

| Imidazo[1,2-a]pyridine (B132010) derivatives | Antifungal Agents |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Antibacterial Agents |

This table summarizes findings from various research articles on related compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-pyridin-3-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKDJKGHCRHSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59966-29-9 | |

| Record name | 2-amino-2-(pyridin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 2 Pyridin 3 Yl Acetic Acid and Its Analogues

Established and Emerging Synthetic Routes to 2-Amino-2-(pyridin-3-yl)acetic Acid

The preparation of this compound can be approached through several synthetic strategies, ranging from the adaptation of classical methods to more modern techniques involving pyridine (B92270) ring functionalization and various condensation and cyclization reactions.

Adaptations of Classical Amino Acid Synthesis Protocols

Classical methods for amino acid synthesis can be adapted to produce this compound. One common approach involves the Strecker synthesis, where 3-pyridinecarboxaldehyde (B140518) is reacted with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. Another adaptable method is the Bucherer-Bergs reaction, which utilizes 3-pyridinecarboxaldehyde, potassium cyanide, and ammonium (B1175870) carbonate to form a hydantoin (B18101) intermediate that is subsequently hydrolyzed to the desired amino acid.

These classical methods, while established, often require harsh reaction conditions and may result in racemic mixtures, necessitating further resolution steps.

Pyridine Ring Functionalization Strategies in this compound Synthesis

Direct functionalization of the pyridine ring offers a more targeted approach to the synthesis of this compound. One strategy involves the C-H functionalization of pyridine N-oxides. rsc.org This method allows for the introduction of various functional groups at specific positions on the pyridine ring, which can then be further elaborated to the desired amino acid side chain. For instance, the reaction of pyridine N-oxides with dialkylcyanamides can lead to the formation of pyridine-2-yl substituted ureas, demonstrating a viable pathway for introducing nitrogen-containing functionalities. rsc.org

Another approach is the rhodium(III)-catalyzed C-H functionalization of α-fluoro-α,β-unsaturated oximes with terminal alkynes to produce 3-fluoropyridine (B146971) derivatives. ijpsonline.com While not a direct synthesis of the target compound, this illustrates the potential of modern catalytic methods to functionalize the pyridine ring, which could be adapted for the synthesis of this compound.

Formation of Related Acetic Acid Derivatives through Condensation and Cyclization Reactions

Various condensation and cyclization reactions are employed to synthesize acetic acid derivatives that are structurally related to this compound. These reactions often serve as key steps in the construction of more complex heterocyclic systems.

For example, the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition, leads to the formation of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids. researchgate.net This demonstrates a versatile method for creating fused heterocyclic systems containing an acetic acid moiety. Similarly, multicomponent condensation reactions involving 2-amino-4-cyano pyrrole, active methylene (B1212753) compounds, and various aldehydes can produce 7-azaindoles, which are structural analogues. ijpsonline.com

Furthermore, the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters with 1-(cyanoacetyl)-3,5-dimethylpyrazole yields N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. researchgate.net These intermediates can undergo further cyclization reactions to generate complex heterocyclic structures. One-pot, three-component synthesis methods have also been developed for producing 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives using phenylglyoxal (B86788) monohydrate, 2-aminopyridines, and various active methylene compounds. bohrium.com These examples highlight the broad utility of condensation and cyclization strategies in generating a diverse range of acetic acid derivatives with heterocyclic cores.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of methods for the stereoselective synthesis and chiral resolution of the enantiomers of this compound is of paramount importance.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. iranchembook.ir Several strategies have been developed for the asymmetric synthesis of amino acids, which can be applied to this compound. One such strategy is the use of chiral auxiliaries. nih.gov For instance, chiral bicyclic N,O-acetal isoserine derivatives can be synthesized and subsequently alkylated with high diastereoselectivity. nih.govacs.org

Another powerful technique is asymmetric catalysis. The use of chiral catalysts, such as rhodium(III) complexes, can facilitate enantioselective C-H functionalization reactions. vulcanchem.com Furthermore, the alkylation of chiral synthons, like (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf's auxiliary), with appropriate electrophiles provides a pathway to stereoselectively synthesize α-amino acid esters. lmaleidykla.lt This methodology has been successfully applied to the synthesis of β-(imidazo[1,2-a]pyridine)-substituted alanines. lmaleidykla.lt

| Asymmetric Synthesis Strategy | Description | Key Reagents/Catalysts |

| Chiral Auxiliary | Use of a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Evans' oxazolidinones, Schöllkopf's auxiliary |

| Asymmetric Catalysis | Employment of a chiral catalyst to favor the formation of one enantiomer over the other. | Chiral Rh(III) complexes, Chiral phase-transfer catalysts |

| Substrate-Controlled Diastereoselection | The inherent chirality of the starting material dictates the stereochemistry of the newly formed chiral center. | Chiral bicyclic N,O-acetal isoserine derivatives |

Enantiomeric Separation and Purity Assessment

When a racemic mixture is produced, chiral resolution is necessary to separate the individual enantiomers. mdpi-res.com Common methods for chiral resolution include:

Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by crystallization or chromatography.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net Norvancomycin-bonded CSPs have been shown to be effective for the separation of amino acid derivatives. researchgate.net

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

Chemical Transformations and Derivatization Strategies of this compound

The unique structure of this compound, featuring a reactive amino carboxylic acid moiety and a pyridine ring, allows for a variety of chemical transformations. These reactions enable the synthesis of a wide range of derivatives and complex molecular architectures, making it a valuable building block in medicinal and synthetic chemistry.

The amino acid portion of this compound is readily functionalized through standard organic reactions. These transformations are crucial for incorporating this non-natural amino acid into larger molecules like peptides or for creating other functional derivatives.

Peptide Formation: The formation of a peptide bond is a fundamental transformation for amino acids. bachem.com For this compound, this involves the coupling of its amino group with a carboxylic acid or its carboxylic acid group with an amine. bachem.com This process typically requires the use of coupling reagents to activate the carboxyl group, facilitating the formation of the amide linkage. bachem.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions like racemization. bachem.com Other modern reagents include phosphonium (B103445) salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts like HATU, which promote efficient coupling, even with sterically hindered amino acids. bachem.comnih.gov The choice of a weak base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is also critical for the reaction's success. bachem.com

Esterification: The carboxylic acid group can be converted to an ester through reactions with alcohols under acidic conditions. For instance, the methyl ester, Methyl 2-amino-2-(pyridin-3-yl)acetate, is synthesized by reacting the parent amino acid with methanol (B129727) in the presence of an acid catalyst. Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is another effective method for forming esters under mild conditions. nih.gov

Amidation: Similar to peptide bond formation, the carboxylic acid can be reacted with various primary or secondary amines to form amides. This reaction is often facilitated by coupling reagents like PyBOP. nih.gov This strategy is used to synthesize a variety of N-substituted amides, which can significantly alter the molecule's biological and physical properties. nih.gov For example, amidation of related pyridine carboxylic acids has been used to prepare libraries of compounds for screening as potential enzyme inhibitors. nih.gov

| Reaction Type | Reagents/Conditions | Product Type | Ref. |

| Peptide Formation | Coupling Reagents (e.g., PyBOP, HATU), Base (e.g., DIPEA) | Peptides | bachem.comnih.gov |

| Esterification | Methanol, Acid Catalyst | Methyl Ester | |

| Esterification | Alcohol, DCC, DMAP (Steglich conditions) | Esters | nih.gov |

| Amidation | Amine, Coupling Reagents (e.g., PyBOP) | Amides | nih.gov |

The pyridine ring in this compound and its analogues is susceptible to a range of modifications, including substitution, oxidation, and reduction reactions, which can be used to fine-tune the electronic and steric properties of the molecule.

Substitution Reactions: The pyridine ring can undergo both electrophilic and nucleophilic substitution.

Electrophilic Substitution: Bromination of the pyridine ring at the C3 position can be achieved using reagents like hydrogen bromide (HBr) and tert-butyl hydroperoxide (TBHP).

Nucleophilic Substitution: The pyridine ring can be functionalized through reactions with nucleophiles. For example, related 2-aminopyridine (B139424) derivatives react with reagents like trimethylsilyl (B98337) cyanide (TMSCN) under acidic conditions to introduce a cyano group. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling using palladium-N-heterocyclic carbene (NHC) catalysts, can attach various aryl groups to the pyridine ring.

Oxidation and Reduction: The pyridine nucleus and the amino acid side chain can participate in redox reactions.

Oxidation: The pyridine ring can undergo oxidation reactions. For example, under aerobic conditions in the presence of acetic acid, the 2-pyridyl analogue of the title compound participates in a cross-dehydrogenative coupling (CDC) with β-dicarbonyl compounds. Pyridine N-oxides can also be formed and subsequently used in further functionalization reactions, such as additions of Grignard reagents. organic-chemistry.org

Reduction: The amino group can be reduced using reagents like sodium and ammonium chloride in ethanol. The pyridine ring itself can be reduced to a piperidine (B6355638) ring, though this typically requires more forceful conditions.

| Reaction Type | Reagents/Conditions | Major Product | Ref. |

| Electrophilic Bromination | HBr/TBHP | 3-Bromo-pyridines | |

| Suzuki-Miyaura Coupling | Pd-NHC catalysts, Arylboronic acids | 2-Alkylpyridines | |

| Cross-dehydrogenative coupling | O₂, Acetic acid, 130°C | Pyrazolo[1,5-a]pyridines | |

| Oxidation | - | Pyridine N-oxides | organic-chemistry.org |

| Reduction (of amino group) | Sodium, Ammonium chloride, Ethanol | Reduced amino derivatives |

Precursors and derivatives of this compound are valuable starting materials for constructing more complex, fused heterocyclic systems. These larger scaffolds are often of significant interest in medicinal chemistry due to their diverse biological activities.

The amino acid functionality provides a handle for building new rings. For instance, α-amino acids can be used as building blocks for N-heterocycles through iodine-mediated reactions involving Strecker degradation, where the amino acid serves as an electrophilic carbon source after decarboxylation and deamination. rsc.org

Derivatives of 2-aminopyridine are frequently used in condensation reactions to form fused systems. For example, the reaction of 2-aminopyridine with chloroacetic acid can yield imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net Similarly, reactions with dicarbonyl compounds or their equivalents can lead to the formation of various fused pyrimidines and other complex systems. researchgate.net For instance, the reaction of 2,3-pyridine dicarboxylic anhydride (B1165640) with binucleophiles like 1,4-phenylenediamine can lead to the formation of pyrrolo[3,4-b]pyridine derivatives. researchgate.net

Precursors like 2-Amino-2-(pyridin-3-yl)acetonitrile, which can be synthesized via a modified Strecker reaction, can also participate in condensation reactions to form various heterocyclic compounds. Furthermore, the 2-pyridyl analogue of the title compound has been shown to undergo cross-dehydrogenative coupling with dicarbonyl compounds to form pyrazolo[1,5-a]pyridines in high yields.

| Precursor/Derivative | Reagents/Conditions | Heterocyclic System Formed | Ref. |

| α-Amino acids (general) | I₂, various co-reactants | N-Heterocycles | rsc.org |

| 2-Aminopyridine | Chloroacetic acid | Imidazo[1,2-a]pyridines | researchgate.net |

| 2,3-Pyridine dicarboxylic anhydride | 1,4-Phenylenediamine | Pyrrolo[3,4-b]pyridines | researchgate.net |

| 2-Amino-2-(pyridin-2-yl)acetic acid | Ethyl acetoacetate, O₂, AcOH | Pyrazolo[1,5-a]pyridines | |

| 2-Amino-2-(pyridin-3-yl)acetonitrile | Condensation with various reagents | Heterocyclic compounds |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 2 Pyridin 3 Yl Acetic Acid and Its Derivatives

Spectroscopic Characterization Techniques in Structural Confirmation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques for the structural elucidation of organic molecules. For 2-Amino-2-(pyridin-3-yl)acetic acid, these methods provide definitive evidence of its atomic connectivity and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to map the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. While specific spectra for this exact compound are not widely published, expected chemical shifts can be predicted based on the constituent parts: a pyridine-3-yl group and an α-amino acid moiety. The spectra are typically recorded in deuterated solvents like deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR: The spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the α-proton (the C-H group adjacent to the amino and carboxyl groups), and the exchangeable protons of the amino (NH₂) and carboxylic acid (COOH) groups. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the amino acid substituent. The α-proton would likely appear as a singlet further upfield.

¹³C NMR: The carbon spectrum would complement the proton data. Key signals would include those for the five distinct carbons of the pyridine ring, the α-carbon, and the carbonyl carbon of the carboxylic acid group (typically δ 170-180 ppm).

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Pyridine H-2 | 8.5 - 8.7 | ~150 | Proton is adjacent to ring nitrogen. |

| Pyridine H-4 | 7.8 - 8.0 | ~135 | |

| Pyridine H-5 | 7.3 - 7.5 | ~123 | |

| Pyridine H-6 | 8.4 - 8.6 | ~148 | Proton is adjacent to ring nitrogen. |

| α-Carbon (CH) | 4.5 - 5.0 | 45 - 55 | Shift is influenced by both N and COOH. |

| α-Amino (NH₂) | Variable | - | Broad signal, exchangeable with D₂O. |

| Carboxyl (COOH) | Variable | ~175 | Broad signal, exchangeable with D₂O. |

Note: Predicted values are estimates based on analogous structures and may vary with solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak can be readily identified.

For this compound (Molecular Formula: C₇H₈N₂O₂, Molecular Weight: 152.15 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 153.07. achemblock.com

Common fragmentation pathways for α-amino acids under mass spectrometry conditions include the loss of the carboxylic acid group as COOH (a loss of 45 Da) or the loss of water (H₂O, 18 Da). libretexts.org Further fragmentation could involve cleavage of the bond between the α-carbon and the pyridine ring. nih.gov

Interactive Data Table: Expected ESI-MS Fragmentation for this compound

| Ion | m/z (Predicted) | Identity / Origin |

| [M+H]⁺ | 153.07 | Protonated Molecular Ion |

| [M+H - H₂O]⁺ | 135.06 | Loss of water |

| [M+H - COOH]⁺ | 108.06 | Loss of the carboxyl group |

| [C₆H₆N]⁺ | 92.05 | (Pyridin-3-yl)methylium ion |

X-Ray Crystallography and Solid-State Structural Analysis for Molecular Conformation and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of closely related pyridylacetic acid derivatives provides significant insight into the likely solid-state arrangement. acs.orgnih.govclockss.org X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal, defining bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

In the solid state, amino acids typically exist as zwitterions (internal salts), and this is the expected form for this compound. The structure would be dominated by a robust network of hydrogen bonds. Based on studies of similar molecules, key interactions would include: mdpi.comacs.org

Carboxylate-Ammonium Interactions: Strong hydrogen bonds between the protonated amino group (-NH₃⁺) of one molecule and the deprotonated carboxylate group (-COO⁻) of a neighboring molecule. This is a classic interaction in amino acid crystals.

Pyridine Nitrogen Involvement: The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. It would likely participate in hydrogen bonding with the ammonium (B1175870) group (N-H···N) or other available hydrogen bond donors. mdpi.com

π–π Stacking: The aromatic pyridine rings can stack on top of each other, leading to stabilizing π–π interactions that help organize the molecules into layers or columns within the crystal lattice. acs.org

Crystal structures of related compounds, such as (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, often reveal the formation of hydrogen-bonded dimers. clockss.org For this compound, it is highly probable that the molecules would form centrosymmetric dimers via strong hydrogen bonds between the carboxylic acid/carboxylate groups, a common supramolecular synthon.

Interactive Data Table: Probable Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | -NH₃⁺ | -COO⁻ | 2.6 - 2.9 | Primary structural motif, forms chains/sheets |

| Hydrogen Bond | -NH₃⁺ | Pyridine N | 2.8 - 3.1 | Cross-links molecular chains |

| π–π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 | Stabilizes layered structures |

Conformational Analysis and Tautomerism Studies in Solution and Solid States

The structure of this compound is not static; it can exist in different forms through rotation around single bonds (conformations) and through proton migration (tautomerism).

Tautomerism

This compound can exhibit several types of tautomerism, with the equilibrium between forms being highly dependent on the physical state (solid vs. solution) and the solvent's properties. rsc.org

Amino Acid Zwitterionism: The most significant equilibrium is between the neutral form and the zwitterionic form. In the solid state and in polar solvents like water, the zwitterionic form, where the amino group is protonated (-NH₃⁺) and the carboxylic acid is deprotonated (-COO⁻), is expected to be overwhelmingly dominant. clockss.org

Amino-Imino Tautomerism: The 2-aminopyridine (B139424) moiety itself can theoretically exist in an amino form (with an exocyclic NH₂ group) or an imino form (with an endocyclic NH and an exocyclic =NH group). researchgate.net However, for simple aminopyridines, the amino tautomer is generally the more stable form. mdpi.com

Solvent-Dependent Equilibria: Studies on related molecules like (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid have shown that while the zwitterionic form is exclusive in aqueous solution and the crystal state, a mixture of the zwitterion and an enolic tautomer can appear in less polar solvents like DMSO. clockss.org This suggests that the tautomeric balance of this compound could also be manipulated by the choice of solvent.

Conformational Analysis

Computational and Theoretical Studies on 2 Amino 2 Pyridin 3 Yl Acetic Acid and Its Interactions

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for identifying potential biological targets and understanding the basis of molecular recognition. While specific docking studies for 2-Amino-2-(pyridin-3-yl)acetic acid are not extensively detailed in the available literature, studies on structurally related pyridine (B92270) derivatives provide significant insights into its potential binding modes and targets.

Derivatives of this compound have been investigated for their interactions with various enzymes and receptors. For instance, the methyl ester of the compound, methyl 2-amino-2-(pyridin-3-yl)acetate, has been identified in silico as a potential binder to proteins like indoleamine 2,3-dioxygenase. Docking studies on other pyridine-containing compounds have revealed key interactions that are likely relevant for this compound. These interactions often involve:

Hydrogen Bonding: The amino and carboxylic acid groups, along with the pyridine nitrogen, are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. sioc-journal.cn

π-π Interactions: The aromatic pyridine ring can engage in π-π stacking with aromatic residues of the target protein, such as phenylalanine, tyrosine, or tryptophan. vulcanchem.com

Cation-π Interactions: The pyridine ring can also participate in cation-π interactions, further stabilizing the ligand-protein complex. sioc-journal.cn

Docking simulations of related compounds against various targets have helped to rationalize their biological activities. For example, derivatives have been docked into the active sites of p38 mitogen-activated protein kinase (MAPK) to explore potential anti-inflammatory leads researchgate.net and the succinate (B1194679) dehydrogenase (SDH) enzyme to understand fungicidal activity. sioc-journal.cn Similarly, pyridine-thiazole hybrids have been studied as potential inhibitors of the SARS-CoV-2 main protease (Mpro). mdpi.com These studies collectively suggest that this compound possesses the necessary structural features to act as a versatile ligand for a range of biological targets.

| Derivative/Related Compound | Protein Target | Key Interactions Observed | Potential Application | Reference |

|---|---|---|---|---|

| 2-(pyridin-3-yl)-tetrahydropyrimido[4,5-b]quinolin-4-amine | p38 Mitogen Activated Protein Kinase (MAPK) | Good binding energy noted | Anti-inflammatory | researchgate.net |

| N-[2-((phenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides | Succinate Dehydrogenase (SDH) | Hydrogen bonds, Cation-π interaction | Fungicidal | sioc-journal.cn |

| Thiazole (B1198619) Clubbed Pyridine Scaffolds | SARS-CoV-2 Main Protease (Mpro) | Successful binding demonstrated | Antiviral | mdpi.com |

| Chromeno[2,3-b]pyridine Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Binding affinities investigated | Alzheimer's Disease | bohrium.com |

| Methyl 2-amino-2-(pyridin-3-yl)acetate | Indoleamine 2,3-dioxygenase | In silico binding predicted | Not specified |

Quantum Chemical Calculations (e.g., DFT, NBO) for Electronic Structure, Reactivity, and Charge Transfer Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. nih.gov These methods can predict geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. arabjchem.org

For molecules similar to this compound, DFT calculations are often performed using basis sets like 6-311++G(d,p) with the B3LYP functional. nih.govresearchgate.net Such studies provide a detailed understanding of the molecule's properties.

Analyses of the Molecular Electrostatic Potential (MEP) map the electrostatic potential onto the electron density surface, identifying regions that are rich or deficient in electrons. This helps predict sites for electrophilic and nucleophilic attack and understand intermolecular interactions. nih.gov

| Method | Information Obtained | Significance | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, HOMO-LUMO energies | Predicts molecular structure, stability, and reactivity | nih.govarabjchem.org |

| Natural Bond Orbital (NBO) Analysis | Charge transfer, delocalization, and stabilization energies from intramolecular interactions | Explains the sources of molecular stability | bohrium.comdoi.org |

| Time-Dependent DFT (TD-DFT) | Electronic transitions, UV-Vis spectra | Predicts how the molecule interacts with light | nih.govdoi.org |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for nucleophilic/electrophilic attack | Identifies reactive sites and predicts intermolecular interactions | nih.gov |

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and flexibility of both the ligand and the protein. academie-sciences.fr

For a compound like this compound, MD simulations would be used to assess the stability of its docked pose within a protein's active site. mdpi.com Key metrics derived from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions over time compared to a reference structure. A stable RMSD value for the ligand suggests that it remains in its binding pocket without significant deviation, indicating a stable complex. mdpi.comacademie-sciences.fr

Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are rigid upon ligand binding. mdpi.comacademie-sciences.fr

Studies on related pyridine derivatives complexed with targets like the SARS-CoV-2 main protease have used 100-nanosecond MD simulations to confirm the stability of the docked complexes. mdpi.com Such analyses provide a more realistic understanding of the binding dynamics and can help refine the design of more potent inhibitors. academie-sciences.fr

In Silico Prediction of Biological Activity and ADME Profiles

Before a compound is synthesized and tested in the lab, its potential biological effects and pharmacokinetic properties can be estimated using computational tools. This in silico screening helps prioritize candidates and reduce the time and cost of drug development.

Prediction of Biological Activity: Programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities for a given chemical structure based on the structures of known bioactive compounds. clinmedkaz.org For this compound, PASS might predict activities such as enzyme inhibition, receptor antagonism, or anti-inflammatory effects based on its structural similarity to other known agents. clinmedkaz.orgresearchgate.net

Prediction of ADME Profiles: The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical for its success. Various online servers and software, such as pkCSM, SwissADME, and PreADMET, are widely used to predict these properties. researchgate.netnih.gov These tools can estimate a range of parameters that determine a compound's drug-likeness.

| Category | Parameter | Description | Reference |

|---|---|---|---|

| Absorption | Water Solubility | Affects dissolution and absorption in the gastrointestinal tract. | nih.gov |

| Human Intestinal Absorption | Predicts the percentage of the drug absorbed from the gut. | nih.gov | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates whether the compound can cross into the central nervous system. | nih.gov |

| Metabolism | CYP450 Substrate/Inhibitor | Predicts interaction with cytochrome P450 enzymes, which are key for drug metabolism. | nih.gov |

| Metabolites | Predicts the potential metabolic products of the compound. | researchgate.net | |

| Excretion | Total Clearance | Estimates the rate at which the drug is removed from the body. | nih.gov |

| Toxicity | AMES Toxicity | Predicts mutagenic potential. | nih.gov |

| hERG Inhibition | Predicts the risk of cardiotoxicity. | nih.gov |

By leveraging these computational approaches, researchers can build a comprehensive theoretical profile of this compound, guiding its synthesis and experimental evaluation for various therapeutic applications.

Synthesis and Biological Evaluation of Analogues and Prodrugs of 2 Amino 2 Pyridin 3 Yl Acetic Acid

Design Principles for Novel Analogues Based on Core Structure

The design of novel analogues based on the 2-amino-2-(pyridin-3-yl)acetic acid core is guided by established medicinal chemistry principles. The primary goal is to explore the structure-activity relationship (SAR) by systematically altering different parts of the molecule. Key strategies include modifying the pyridine (B92270) ring to alter electronic effects, substituting the amino group to influence binding interactions and basicity, and converting the carboxylic acid to an ester or other functional group to create prodrugs with enhanced properties. For instance, the position of the nitrogen atom in the pyridine ring (e.g., 2-pyridyl vs. 3-pyridyl) can significantly change the molecule's electronic properties and biological interactions. Similarly, introducing substituents on the pyridine ring or the amino group can enhance hydrogen bonding capabilities or increase lipophilicity, which are critical for target engagement and cell permeability. The core structure is recognized as a valuable building block for synthesizing more complex heterocyclic compounds and as a candidate for drug development.

Aminopyridine and Pyridine-Substituted Acetic Acid Derivatives

A significant area of investigation involves the synthesis of derivatives through substitution on the aminopyridine backbone or the acetic acid side chain. These modifications aim to fine-tune the molecule's properties for specific biological targets.

2-Amino-2-(5-methoxypyridin-2-yl)acetic acid represents an analogue where a methoxy (B1213986) group is introduced onto the pyridine ring. This substitution can influence the compound's polarity and ability to form hydrogen bonds.

2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid is an example of N-alkylation of the amino group. The introduction of a cyclopropyl (B3062369) group can impact the steric profile and basicity of the nitrogen atom, potentially leading to altered receptor binding affinity. The synthesis of such N-substituted derivatives can be achieved through various methods, including the reaction of a suitable aniline (B41778) with (1-ethoxycyclopropoxy)-trimethyl-silane in the presence of acetic acid. rsc.org A multi-step synthesis for a related compound, 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid, involves this key step followed by further modifications. rsc.org

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 2-Amino-2-(5-methoxypyridin-2-yl)acetic acid | Not Available | C₈H₁₀N₂O₃ | Methoxy group on pyridine ring |

| 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid | 1218388-85-2 | C₁₀H₁₂N₂O₂ | Cyclopropyl substitution on the amino group |

Heterocyclic Conjugates and Fused Ring Systems Derived from this compound

The 2-aminopyridine (B139424) moiety, a key component of this compound, serves as a crucial starting material for the synthesis of various fused heterocyclic systems. researchgate.net These reactions typically involve the condensation of the aminopyridine with bifunctional reagents to construct new rings, leading to compounds with diverse and often enhanced biological activities. rsc.orgtandfonline.com

Imidazo[1,2-a]pyridines : This scaffold is of significant interest in medicinal chemistry. rsc.org Its synthesis can be achieved through several routes starting from 2-aminopyridines. One common method is the condensation with α-halogenocarbonyl compounds. acs.org Other approaches include three-component reactions involving 2-aminopyridine, an aldehyde, and an isonitrile (Groebke–Blackburn–Bienaymé reaction) or condensation with ketones. acs.org Catalyst-free methods and microwave-assisted syntheses have also been developed to improve efficiency and environmental friendliness. acs.orgnih.gov

Thiazolidinones : Thiazolidinone rings can be fused or appended to the aminopyridine core. A general method for synthesizing 4-thiazolidinones involves the cyclocondensation of Schiff bases (formed from an amine and an aldehyde) with thioglycolic acid or thiolactic acid. ajpamc.comhilarispublisher.com For example, 2-aminopyridine can be reacted with an aromatic aldehyde to form a Schiff base, which then undergoes cyclization with a mercaptoacetic acid derivative to yield the thiazolidinone conjugate. ajpamc.comresearchgate.net

Thiazolopyridines : The fusion of thiazole (B1198619) and pyridine rings results in several isomeric thiazolopyridine systems, which are important in medicinal and materials science. tandfonline.comlp.edu.ua Synthesis strategies often start with functionalized 2-aminopyridines. For instance, 2-aminopyridine can be converted to thiazolo[4,5-b]pyridin-2-amine (B175906) by reacting it with ammonium (B1175870) thiocyanate. Further functionalization at different positions of the thiazolopyridine core allows for the creation of a library of derivatives, such as (5,7-dimethyl-2-oxo-6-phenilazo-thiazolo[4,5-b]pyridine-3-yl) acetic acid derivatives, which have been evaluated for tuberculostatic activity. lp.edu.uabeilstein-journals.org

| Fused Heterocycle | General Starting Material | Common Synthetic Method |

| Imidazo[1,2-a]pyridines | 2-Aminopyridine derivatives | Condensation with α-haloketones or multicomponent reactions |

| Thiazolidinones | Schiff bases from 2-aminopyridine | Cyclocondensation with mercaptoacetic acid derivatives |

| Thiazolopyridines | 2-Aminopyridine derivatives | Cyclocondensation reactions to form the fused thiazole ring |

Prodrug Strategies for Enhanced Pharmacological Properties

Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or rapid metabolism. For this compound, modifications of the carboxylic acid and amino groups are common approaches.

Methyl esters : Esterification of the carboxylic acid moiety is a classic prodrug approach. The resulting methyl ester, such as Methyl 2-amino-2-(pyridin-3-yl)acetate , is generally more lipophilic than the parent carboxylic acid. This can improve membrane permeability and oral absorption. In the body, the ester is designed to be hydrolyzed by esterase enzymes to release the active carboxylic acid. The hydrochloride salt of the methyl ester is often used to enhance solubility for formulation purposes. vulcanchem.com Synthesis can be achieved through standard esterification of the parent acid or via pathways like the amination of pyridine acetates. vulcanchem.com

Fmoc-protected derivatives : The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in peptide synthesis. sigmaaldrich.com While primarily a tool for synthesis, Fmoc-protected this compound can be considered a type of prodrug or a synthetic intermediate for more complex conjugates. The Fmoc group masks the reactive primary amine, allowing for selective reactions at other parts of the molecule. Its removal under specific, mild basic conditions releases the free amine, making it a valuable strategy for constructing larger molecules or targeted drug delivery systems.

| Prodrug/Derivative | Parent Moiety Modified | Purpose of Modification |

| Methyl 2-amino-2-(pyridin-3-yl)acetate | Carboxylic acid | Increase lipophilicity, improve absorption |

| Fmoc-protected this compound | Amino group | Protect the amine for further chemical synthesis |

Future Perspectives and Translational Research for 2 Amino 2 Pyridin 3 Yl Acetic Acid

Prospects in Drug Discovery and Development for Various Therapeutic Areas

The structural motif of a pyridine (B92270) ring coupled with an amino acid moiety suggests a range of potential biological activities for 2-Amino-2-(pyridin-3-yl)acetic acid. Heterocyclic compounds, particularly those containing nitrogen, are integral to the development of a wide array of therapeutic agents. cymitquimica.com The pyridine ring, a common feature in many bioactive molecules, can participate in various non-covalent interactions with biological targets such as enzymes and receptors.

The development of derivatives from core structures like this compound can lead to optimized bioavailability and selectivity, paving the way for new active pharmaceutical ingredients (APIs). cymitquimica.com These new molecules could find applications in a multitude of therapeutic areas including oncology, infectious diseases, neurodegenerative disorders, and cardiovascular conditions. cymitquimica.com Furthermore, such compounds are crucial in the investigation of enzyme inhibitors and the rational design of innovative bioactive molecules. cymitquimica.com

Advancements in Scalable Synthetic Methodologies and Industrial Production

The transition of a promising compound from a laboratory curiosity to a viable therapeutic agent is heavily dependent on the development of scalable and economically feasible synthetic routes. While specific industrial-scale production methodologies for this compound are not extensively detailed in publicly available literature, general principles of chemical synthesis for analogous compounds can be inferred.

Future advancements in this area will likely focus on:

Catalytic Asymmetric Synthesis: To produce enantiomerically pure forms of the compound, which is often crucial for therapeutic efficacy and safety.

Flow Chemistry: Continuous manufacturing processes can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processing.

Green Chemistry Principles: The development of synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient will be a key consideration for sustainable industrial production.

The availability of high-purity this compound is essential for research and development activities, including chemical synthesis and pharmaceutical development. cymitquimica.com

Integration with Systems Biology and Omics Approaches for Deeper Mechanistic Understanding

To fully unlock the therapeutic potential of this compound, a comprehensive understanding of its mechanism of action is paramount. Modern systems biology and "omics" technologies offer powerful tools to achieve this.

| Omics Approach | Potential Application for this compound Research |

| Genomics | Identifying genetic factors that may influence an individual's response to the compound. |

| Transcriptomics | Analyzing changes in gene expression in cells or tissues upon treatment with the compound to identify affected pathways. |

| Proteomics | Studying alterations in protein expression and post-translational modifications to pinpoint direct and indirect protein targets. |

| Metabolomics | Assessing changes in metabolic profiles to understand the compound's impact on cellular metabolism and identify potential biomarkers of its activity. |

By integrating data from these different omics layers, researchers can construct detailed models of the compound's biological effects, leading to a more rational approach to drug development and patient stratification.

Challenges and Opportunities in Translational Research and Clinical Applications

The path from preclinical discovery to clinical application is fraught with challenges, and this compound is no exception. Key hurdles include:

Target Identification and Validation: Unequivocally identifying the specific biological target(s) of the compound and validating their relevance to a particular disease.

Pharmacokinetics and Pharmacodynamics (PK/PD): Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationship.

Preclinical Toxicology: Thoroughly evaluating the potential toxicity of the compound in preclinical models to ensure a sufficient safety margin.

Despite these challenges, significant opportunities exist. The unique chemical structure of this compound may offer novel mechanisms of action that can address unmet medical needs. Successful navigation of the translational research pathway could lead to the development of a first-in-class therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.